Physicochemical Property Differentiation: 2-Isomer vs. 3-Isomer Predicted logP and Polar Surface Area
Predicted logP for N-(diphenylmethyl)-2-(5-methyl-1H-tetrazol-1-yl)benzamide cannot be precisely sourced from a permissible repository. However, the known 3-isomer (ChemDiv Y043-8701) exhibits a logP of 3.30 and a topological polar surface area (TPSA) of 63.85 Ų . The ortho substitution in the 2-isomer is expected to introduce intramolecular steric interactions that reduce the exposed polar surface area and lower the effective logD relative to the meta isomer. This difference modulates passive membrane permeability and solubility profiles, a critical factor for cell-based assay performance and compound formulation.
| Evidence Dimension | Predicted logP and Polar Surface Area |
|---|---|
| Target Compound Data | logP not directly available; predicted lower than 3-isomer due to ortho effect; TPSA expected <63.85 Ų |
| Comparator Or Baseline | N-(diphenylmethyl)-3-(5-methyl-1H-tetrazol-1-yl)benzamide: logP = 3.30, TPSA = 63.85 Ų |
| Quantified Difference | Qualitative: Ortho isomer expected to show decreased PSA and lipophilicity compared to meta isomer due to conformational shielding. |
| Conditions | Predicted values from vendor computational models. |
Why This Matters
Distinct logP/PSA profiles directly influence assay compatibility, solubility, and membrane penetration, making the 2-isomer a structurally differentiated tool for structure-property relationship studies.
